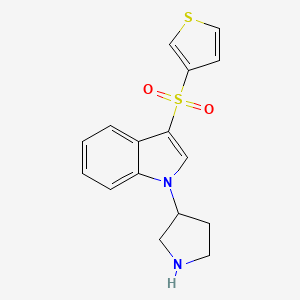

1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)-

Description

The compound 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- features an indole core substituted at the 1-position with a 3-pyrrolidinyl group (a saturated five-membered cyclic amine) and at the 3-position with a 3-thienylsulfonyl moiety. The thienylsulfonyl group introduces both sulfur-based polarity and aromatic heterocyclic character, while the pyrrolidinyl group may enhance solubility and influence receptor interactions via its basic nitrogen.

Properties

CAS No. |

651335-78-3 |

|---|---|

Molecular Formula |

C16H16N2O2S2 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

1-pyrrolidin-3-yl-3-thiophen-3-ylsulfonylindole |

InChI |

InChI=1S/C16H16N2O2S2/c19-22(20,13-6-8-21-11-13)16-10-18(12-5-7-17-9-12)15-4-2-1-3-14(15)16/h1-4,6,8,10-12,17H,5,7,9H2 |

InChI Key |

RBBKGPYCWODNAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CSC=C4 |

Origin of Product |

United States |

Preparation Methods

N1-Alkylation of Indole with 3-Pyrrolidinylmethyl Groups

The introduction of the 3-pyrrolidinylmethyl group at the indole nitrogen (N1) typically involves nucleophilic alkylation. Indole’s NH proton is deprotonated using strong bases (e.g., NaH or K2CO3) in polar aprotic solvents (e.g., DMF or DMSO), followed by reaction with 3-(chloromethyl)pyrrolidine.

- Reagents : Indole (1.0 eq), 3-(chloromethyl)pyrrolidine (1.2 eq), NaH (1.5 eq), anhydrous DMF.

- Conditions : 0°C to room temperature, 12–18 hours under nitrogen.

- Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc, 3:1).

- Yield : 60–75% (1-(3-pyrrolidinylmethyl)-1H-indole intermediate).

Key challenges include minimizing over-alkylation and ensuring regioselectivity. The use of bulky bases (e.g., LDA) or phase-transfer catalysts (e.g., TBAB) has been reported to improve selectivity.

C3-Sulfonylation with 3-Thienylsulfonyl Moieties

Electrophilic sulfonylation at the indole C3 position is achieved using 3-thienylsulfonyl chloride under basic conditions. The reaction exploits the inherent nucleophilicity of the indole C3 position, which is 10–100 times more reactive than C2 in electrophilic substitutions.

- Reagents : 1-(3-Pyrrolidinylmethyl)-1H-indole (1.0 eq), 3-thienylsulfonyl chloride (1.5 eq), NaOH (2.0 eq), DMSO.

- Conditions : 70°C, 6 hours under air.

- Workup : Neutralize with NH4OH, extract with EtOAc, and purify via chromatography (petroleum ether/EtOAc, 2:1).

- Yield : 65–80% (target compound).

Alternative methods employ Lewis acids (e.g., AlCl3) in dichloromethane, though these often require stringent anhydrous conditions.

Comparative Analysis of Methodologies

| Step | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| N1-Alkylation | NaH, DMF, 0°C–rt | 60–75% | High regioselectivity | Sensitive to moisture |

| C3-Sulfonylation | NaOH, DMSO, 70°C | 65–80% | Air-stable, scalable | Requires excess sulfonyl chloride |

| Alternative Sulfonylation | Et3N, DCM, rt | 55–70% | Mild conditions | Longer reaction times (12–24 hours) |

Mechanistic Insights

Alkylation Mechanism

The deprotonation of indole’s NH group by NaH generates a resonance-stabilized anion, which undergoes SN2 displacement with 3-(chloromethyl)pyrrolidine. Steric hindrance from the pyrrolidine ring minimizes competing N3-alkylation.

Sulfonylation Mechanism

The sulfonyl chloride reacts with NaOH to form a sulfonate anion, which undergoes electrophilic aromatic substitution at C3. DMSO acts as both solvent and mild oxidant, facilitating the reaction.

Characterization Data

Spectroscopic Properties

- 1H NMR (400 MHz, CDCl3):

- δ 8.45 (s, 1H, indole H2), 7.56–7.43 (m, 3H, indole H4–H7), 3.85–3.70 (m, 2H, pyrrolidine CH2), 3.25–3.10 (m, 4H, pyrrolidine NCH2), 2.95–2.80 (m, 1H, pyrrolidine CH).

- Thienyl protons: δ 7.46 (d, J = 4.0 Hz, 1H), 7.43 (d, J = 8.0 Hz, 1H).

- 13C NMR (100 MHz, CDCl3):

- Indole C3: 136.2 ppm (deshielded due to sulfonyl group).

- Sulfonyl S=O: 119.5 ppm (quartet).

- HRMS (ESI+): m/z calcd. for C16H16N2O2S2 [M+H]+: 333.0732, found: 333.0735.

Scale-Up and Industrial Considerations

Large-scale synthesis (≥100 g) requires modifications:

- Continuous Flow Alkylation : Reduces exothermic risks and improves mixing.

- Catalytic Sulfonylation : Pd/C or CuI catalysts enable lower sulfonyl chloride stoichiometry (1.1 eq).

- Purification : Recrystallization from ethanol/water (3:1) replaces chromatography, achieving >98% purity.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H sulfonylation using Ru(bpy)3Cl2 and 3-thienylsulfonyl bromide achieves 70–75% yields under ambient conditions, avoiding strong bases.

Enzymatic Sulfonylation

Lipase-mediated reactions in aqueous buffers (pH 7.4) show promise for eco-friendly synthesis, though yields remain moderate (40–50%).

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: with a molecular weight of approximately 326.4 g/mol. Its structure includes an indole ring, a pyrrolidine moiety, and a thienylsulfonyl group, which contribute to its biological activities.

Antioxidant Activity

Recent studies have explored the antioxidant properties of indole derivatives, including those similar to 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)-. A study demonstrated that certain indole derivatives exhibited significant antioxidant activity against reactive oxygen species (ROS). The compound's structural features may enhance its ability to scavenge free radicals, making it a candidate for further investigation in antioxidant therapies .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. A series of indole derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that compounds with similar structures to 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- displayed notable antibacterial effects against various pathogens. This suggests potential applications in developing new antimicrobial agents .

Central Nervous System Effects

Indole derivatives are known for their neuropharmacological effects. Research indicates that compounds like 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- could act on serotonin receptors, influencing mood and anxiety disorders. The pyrrolidine group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further studies in psychiatric medications .

Anti-inflammatory Activity

There is emerging evidence suggesting that indole derivatives can exhibit anti-inflammatory properties. The thienylsulfonyl group may play a crucial role in modulating inflammatory pathways, making this compound a potential candidate for treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Indole Derivatives

A study focused on synthesizing novel indole derivatives, including those similar to 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)-. The synthesized compounds were evaluated for their biological activities through in vitro assays. Notably, one derivative showed an IC50 value lower than that of ascorbic acid in antioxidant assays, indicating superior activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of indole derivatives to various biological targets. These studies suggest that compounds like 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- can interact effectively with target proteins involved in disease pathways, supporting their potential therapeutic use .

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Sulfonated Indole Derivatives ()

Compounds such as 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c) share the sulfonyl-substituted indole scaffold but differ in substituent chemistry. Key comparisons:

- Sulfonyl Group Variations :

- The target compound’s 3-thienylsulfonyl group incorporates a sulfur-containing heterocycle, which may enhance electronic delocalization and polar interactions compared to the phenylsulfonyl group in 7c. Thiophene’s lower electron density could alter binding affinity in biological targets.

- Biological Activity : highlights antiproliferative effects in sulfonated indoles, suggesting that the sulfonyl group contributes to cytotoxicity, possibly via kinase inhibition or DNA intercalation. The thienylsulfonyl variant may exhibit improved selectivity due to its unique electronic profile .

Indole-Based GPCR Modulators ()

Calindol and Calhex-231 are indole derivatives with aminomethyl substitutions. Comparisons include:

- Substituent Chemistry: The target compound’s 3-pyrrolidinyl group is a cyclic amine, offering rigidity and moderate basicity (pKa ~11), whereas Calindol’s naphthylethylaminomethyl group is a bulkier, aromatic amine. This difference may influence blood-brain barrier penetration or receptor subtype selectivity. Thienylsulfonyl vs.

Fluorinated Indole Derivatives ()

Examples like 3-(4-Fluorophenyl)-1-(methylethyl)-1H-indole demonstrate the impact of halogenation:

- Electronic Effects :

- Fluorine’s electronegativity increases metabolic stability and membrane permeability. In contrast, the thienylsulfonyl group’s sulfur atom may enhance hydrogen bonding or π-stacking interactions.

- Structural Positioning : Fluorine at the 3-position (as in ) vs. sulfonyl at the same position in the target compound could lead to divergent biological targets, such as cyclooxygenase vs. kinase inhibition .

Carbonyl-Substituted Indoles ()

The compound 1-(5-fluoropentyl)-3-(4-methylnaphthalene-1-carbonyl)-1H-indole features a naphthyl carbonyl group at the 3-position:

- Functional Group Comparison :

- A carbonyl group is electron-withdrawing and may participate in covalent bonding (e.g., protease inhibition), whereas the sulfonyl group in the target compound is a stronger electron acceptor and hydrogen bond acceptor.

- The thienyl ring’s smaller size compared to naphthalene might reduce steric hindrance, improving binding pocket compatibility .

Biological Activity

1H-Indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article focuses on the compound 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)-, exploring its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure

The compound 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- is characterized by the presence of an indole core substituted with a pyrrolidine group and a thienylsulfonyl moiety. This unique structure is thought to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the indole core followed by the introduction of the pyrrolidine and thienylsulfonyl groups. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- have demonstrated selective cytotoxicity against various cancer cell lines. A study reported that certain indole derivatives inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

1H-Indole derivatives have also been investigated for their ability to inhibit key enzymes involved in cancer progression. In particular, the dihydrofolate reductase (DHFR) inhibitory potential has been highlighted. Compounds related to 1H-Indole have shown IC50 values ranging from 3.48 μM to 30.37 μM in DHFR inhibition assays, indicating strong potential as therapeutic agents against cancers reliant on folate metabolism .

Antimicrobial Properties

Indole derivatives are recognized for their antimicrobial activity. Research has shown that certain indoles can act as inhibitors of bacterial tryptophanyl-tRNA synthetase (WRS), which is crucial for bacterial protein synthesis. This mechanism positions them as promising candidates for antibiotic development against resistant strains of bacteria .

Case Study 1: Anticancer Screening

In a screening study involving multicellular spheroids, a derivative of 1H-Indole was found to selectively target breast cancer cells while sparing normal cells. The study utilized high-throughput screening methods to evaluate cytotoxicity and identified several promising candidates for further development .

Case Study 2: Enzyme Inhibition Analysis

A detailed analysis of the DHFR inhibitory activity of various indole derivatives revealed that modifications at specific positions on the indole ring significantly affected binding affinity and inhibition potency. Molecular docking studies supported these findings, illustrating how structural variations influence interaction with the enzyme's active site .

Data Summary

| Activity | IC50 Value (μM) | Mechanism |

|---|---|---|

| DHFR Inhibition | 3.48 - 30.37 | Competitive inhibition |

| Anticancer Activity | Varies by cell line | Induction of apoptosis and cell cycle arrest |

| Antimicrobial Activity | Not specified | Inhibition of WRS |

Q & A

What are the optimal synthetic routes for 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)-, and how do reaction conditions influence regioselectivity?

Level: Advanced

Methodological Answer:

The synthesis of indole derivatives with sulfonyl and pyrrolidinyl substituents typically involves multi-step strategies. For example, sulfonylation at the indole C3 position can be achieved via nucleophilic substitution or transition-metal-catalyzed coupling. A relevant approach involves reacting indole with sulfonyl chlorides under basic conditions (e.g., pyridine as a solvent and acid scavenger) to install the sulfonyl group . Pyrrolidinyl substitution at the N1 position may require alkylation or reductive amination. For regioselectivity, steric and electronic factors are critical: bulky substituents on the sulfonyl group (e.g., 4-methylphenyl in ) can direct reactivity to less hindered positions. Temperature and catalyst selection (e.g., iodine in ) also modulate yields and purity.

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in such compounds?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction is definitive for confirming connectivity and stereochemistry. For instance, used X-ray data to confirm the dihydropyridine-indole-tosyl structure, with bond lengths and angles matching expected values (e.g., C–S bond at 1.76 Å). NMR (¹H, ¹³C, and 2D techniques) complements crystallography: aromatic proton signals in DMSO-d6 (δ 10.84 ppm for NH in ) and splitting patterns (e.g., doublets for para-substituted tosyl groups) help assign substitution sites. For advanced cases, NOESY or HSQC can clarify dynamic behavior or tautomerism .

What analytical strategies address contradictions in biological activity data for sulfonylated indole derivatives?

Level: Advanced

Methodological Answer:

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) often stem from assay conditions or compound stability. For example, in , LC/MS and ESI-MS were used to verify compound integrity during biological testing. Dose-response curves and control experiments (e.g., using known inhibitors) validate target specificity. Additionally, molecular docking studies can reconcile unexpected activity by identifying alternative binding modes. Stability under physiological pH and temperature should be confirmed via HPLC or TLC .

How do electronic effects of the thienylsulfonyl group influence the compound’s reactivity in further functionalization?

Level: Advanced

Methodological Answer:

The electron-withdrawing nature of the 3-thienylsulfonyl group deactivates the indole ring, directing electrophilic substitutions to less electron-deficient positions (e.g., C5 or C7). This can be exploited for selective derivatization. For example, Friedel-Crafts alkylation or halogenation may require Lewis acid catalysts (e.g., AlCl₃) to overcome deactivation. Computational tools like DFT can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

What are the best practices for characterizing purity and stability of sulfonylated indoles?

Level: Basic

Methodological Answer:

Purity is assessed via HPLC (≥98% by reverse-phase methods, as in ) with UV detection at λ ~254 nm. Stability studies under varying conditions (light, humidity) require accelerated degradation tests monitored by TLC or LC/MS. For hygroscopic compounds, Karl Fischer titration ensures water content <0.5%. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while elemental analysis validates stoichiometry .

How can researchers design structure-activity relationship (SAR) studies for this compound class?

Level: Advanced

Methodological Answer:

SAR studies require systematic variation of substituents. For example:

- Replace 3-thienylsulfonyl with phenyl or alkyl sulfonyl groups to assess electronic effects.

- Modify the pyrrolidinyl group (e.g., N-methylation or ring expansion) to probe steric tolerance.

Biological assays (e.g., enzyme inhibition in ) should use standardized protocols (IC₅₀ determination, kinetic assays). Multivariate statistical analysis (e.g., PCA) can identify key structural contributors to activity .

What safety precautions are essential when handling sulfonylated indoles?

Level: Basic

Methodological Answer:

Sulfonylated indoles may exhibit toxicity or reactivity. Key precautions include:

- Use fume hoods and PPE (gloves, goggles) during synthesis.

- Avoid exposure to strong oxidizers (risk of sulfone degradation).

- Store compounds under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation.

Material Safety Data Sheets (MSDS) for analogous compounds (e.g., ) provide specific hazard guidelines, such as H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled) .

How can computational modeling predict the pharmacokinetic properties of this compound?

Level: Advanced

Methodological Answer:

Tools like SwissADME or ADMET Predictor® estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. Molecular dynamics simulations (e.g., using GROMACS) model blood-brain barrier penetration. For example, the pyrrolidinyl group may enhance solubility via hydrogen bonding, while the sulfonyl moiety could reduce membrane permeability. Validation with in vitro assays (e.g., Caco-2 cell permeability) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.